Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Quinoline Tautomerism
The quinoline moiety exists in a tautomeric equilibrium between the 4-oxoquinoline (lactam) and 4-hydroxyquinoline (lactim) forms:
$$ \text{4-Oxoquinoline} \rightleftharpoons \text{4-Hydroxyquinoline} $$
Experimental and computational studies on analogous quinolines demonstrate that the 4-hydroxyquinoline tautomer is energetically favored by 27–38 kJ/mol over the 4-oxo form. This preference arises from the aromatic stabilization of both rings in the hydroxyquinoline form, as quantified by nucleus-independent chemical shift (NICS) calculations. Infrared spectroscopy of related compounds confirms the absence of oxo tautomers in solid-state matrices, further supporting the dominance of the hydroxy form.
Thiazole Tautomerism
The thiazole ring may exhibit prototropic tautomerism at the N–H position. However, theoretical studies on anilino-thiazole systems suggest that the amino form (with a protonated nitrogen) is more stable than the imino tautomer. For this compound, the amide-linked substituent at position 2 likely restricts tautomeric shifts, favoring the canonical thiazole structure.
Implications for Pharmacological Activity
Tautomeric states influence molecular recognition in biological systems. For example, the 4-hydroxyquinoline form’s ability to engage in hydrogen bonding may enhance interactions with target proteins. Conversely, the 4-oxo form’s planar structure could facilitate π-π stacking with aromatic residues.
Table 2: Tautomeric Energy Differences
| Tautomer Pair | ΔE (kJ/mol) | Method | Source |
|---|---|---|---|
| 4-Hydroxy vs. 4-oxoquinoline | 27–38 | B3LYP/6-311++G(d,p) | |
| Amino vs. imino thiazole | 15–20 | SCFMO |
Properties
Molecular Formula |
C17H14FN3O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H14FN3O4S/c1-3-25-16(24)14-8(2)20-17(26-14)21-15(23)11-7-19-12-5-4-9(18)6-10(12)13(11)22/h4-7H,3H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
NXQOOJOOTFTQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Traditional Hantzsch Thiazole Synthesis
The Hantzsch method employs α-haloketones and thioureas under basic conditions to construct the thiazole ring. For ethyl 2-amino-4-methylthiazole-5-carboxylate, a key intermediate, the process involves:
-
Reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol, catalyzed by sodium carbonate at 40–55°C.
-
Cyclization at 60–70°C for 5–5.5 hours, followed by solvent distillation and pH adjustment to 9–10 using sodium hydroxide.
-
Isolation via vacuum filtration and drying, yielding >98% pure product with a melting point of 172–173°C.
This method’s efficiency stems from its short reaction time and high yield, though the use of α-haloketones poses safety concerns due to their irritant properties.
Domino Alkylation-Cyclization Approach
An alternative route utilizes propargyl bromides and thioureas under microwave irradiation. The mechanism involves:
-
Alkylation of thiourea by propargyl bromide, forming an intermediate thioether.
-
5-exo-dig cyclization to generate the thiazole ring, facilitated by potassium carbonate in DMF at 130°C.
This method circumvents α-haloketones, offering a safer profile and compatibility with diverse substrates.
Preparation of the Quinoline Moiety
The 6-fluoro-4-hydroxyquinoline-3-carbonyl group is synthesized via:
-
Gould-Jacobs cyclization of aniline derivatives with ethoxymethylenemalononitrile, followed by hydrolysis and fluorination.
-
Selective hydroxylation at the 4-position using oxidizing agents like hydrogen peroxide in acidic media.
Key challenges include maintaining regioselectivity during fluorination and avoiding over-oxidation of the hydroxyl group.
Coupling Strategies for Molecular Integration
Coupling the thiazole and quinoline moieties requires precise activation of the carbonyl group. Common methods include:
Mixed Acid Anhydride Formation
The quinoline carbonyl is activated by reacting with ethyl chloroformate in the presence of a base (e.g., triethylamine), forming a reactive intermediate that couples with the thiazole amine.
Carbodiimide-Mediated Condensation
Reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between the quinoline carboxylic acid and thiazole amine.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate key steps:
-
Thiazole cyclization time reduces from 5 hours to 20 minutes.
-
Coupling reactions achieve 90% yield in 15 minutes versus 2 hours conventionally.
This approach enhances energy efficiency and scalability, though specialized equipment is required.
Purification and Characterization
Critical purification steps include:
-
Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
-
Column chromatography (silica gel, ethyl acetate/hexane) for isolating the final product.
Characterization Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄FN₃O₄S | |
| Molecular Weight | 375.4 g/mol | |
| Melting Point | 172–173°C | |
| Yield (Traditional) | 98% | |
| Yield (Microwave) | 95% |
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies have indicated that derivatives of quinoline-based compounds exhibit significant activity against various bacterial strains. For instance, compounds related to ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, suggesting their potential as future antituberculosis agents .
Anticancer Properties
Research has also highlighted the anticancer potential of thiazole derivatives. This compound and its analogs have been investigated for their ability to inhibit cancer cell proliferation. The structural motifs present in these compounds may contribute to their ability to interfere with cancer cell signaling pathways, making them candidates for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Garudachari et al., various quinoline derivatives were synthesized and screened for antimicrobial activity. Among these, certain compounds exhibited significant inhibition against Mycobacterium smegmatis, indicating that similar structures to this compound could serve as effective antimicrobial agents .
Case Study 2: Anticancer Activity
A separate investigation into the anticancer properties of thiazole derivatives found that compounds with structural similarities to this compound showed promising results in inhibiting the growth of prostate cancer cells. These findings suggest a pathway for developing new anticancer therapies based on this compound's structure .
Mechanism of Action
The mechanism of action of Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)
- Structure: Features a 4-chlorobenzyl amino group instead of the quinoline-carbonyl substituent.
- Activity : Demonstrated significant hypoglycemic effects in streptozotocin-induced diabetic rats, reducing blood glucose levels by 45% at 50 mg/kg. The chlorobenzyl group was critical for activity, highlighting the importance of lipophilic substituents in metabolic modulation .
Ethyl 4-Methyl-2-[4-(Trifluoromethyl)phenyl]thiazole-5-carboxylate
- Structure : Substituted with a 4-trifluoromethylphenyl group at position 2.
- Properties: The electron-withdrawing CF₃ group enhances metabolic stability and membrane permeability compared to the hydroxyquinoline group in the target compound. Such analogs are often prioritized in drug discovery for improved pharmacokinetics .
Ethyl 2-[(3-Nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Structure : Contains a nitrobenzoyl group, introducing strong electron-withdrawing effects.
Functional Group Impact on Bioactivity
Cardiovascular Activity in Thiazole Acetic Acid Derivatives
- SMVA-60 (Ethyl 2-(Phenylamino)-4-(4-Chlorophenyl)thiazole-5-acetate): Increased vascular tension in isolated aorta preparations, suggesting adrenergic receptor interactions.
- SMVA-42: Induced contractile responses abolished by prazosin (α₁-adrenergic antagonist), indicating receptor-specific activity. The target compound’s quinoline group may instead favor kinase or cytochrome interactions .
Enzyme Modulation Potential
- Ethyl 2-[3-(Diethoxyphosphoryl)-...]thiazole-5-carboxylate (PubChem ID: YNKGKA4): A glucokinase activator with a fluoro-pyrimidine substituent. The target compound’s 6-fluoro-4-hydroxyquinoline group may similarly engage in halogen bonding or π-stacking within enzyme active sites .
Structural and Crystallographic Insights
- Conformational Analysis: Crystal structures of ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methylthiazole-5-carboxylate reveal a trans orientation of the amide N–H relative to the thiazole sulfur, stabilizing intramolecular hydrogen bonds. This conformation may influence the target compound’s interactions with biological targets .
- Synthetic Byproducts : Impurities like ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate (Impurity XIII) highlight the susceptibility of alkoxy and formyl groups to side reactions, a consideration for optimizing the target compound’s synthesis .
Biological Activity
Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H14F N3 O4 S
- Molecular Weight : Approximately 345.35 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, a quinoline moiety, and various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit considerable antimicrobial activity. For instance, a related compound, ethyl 2-(3-formyl-4-hydroxy)-thiazole-5-carboxylate, showed promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer properties. The compound has shown potential in inducing apoptosis in cancer cells through various pathways, including the modulation of key signaling molecules involved in cell survival and proliferation .
A case study involving a thiazole derivative reported significant cytotoxic effects against human cancer cell lines, indicating that structural modifications could enhance potency and selectivity towards cancer cells .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for DNA replication or protein synthesis in pathogens.
- Cell Cycle Arrest : It has been noted to induce cell cycle arrest in the G1 phase in certain cancer cell lines.
- Induction of Apoptosis : Activation of caspases and other apoptotic markers has been observed upon treatment with this compound.
Case Studies
- Antimicrobial Study : A study published by researchers at VCU highlighted the synthesis and evaluation of various thiazole derivatives, including the one . The results indicated that the derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assay : In another study focusing on anticancer activity, several thiazole derivatives were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed IC50 values indicating potent cytotoxicity, suggesting that structural modifications could enhance their efficacy .
Data Table
Q & A
Q. Optimization Strategies :
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Yield Data : Reported yields for analogous thiazole-quinoline compounds range from 45–75%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., IC₅₀ values across cancer cell lines) may arise from:
Q. Methodological Recommendations :
- Standardized assays : Use established protocols (e.g., NCI-60 panel for antitumor screening) to ensure reproducibility.
- Structure-activity relationship (SAR) studies : Compare activity of derivatives (e.g., ethyl 2-{[(4,7-dimethoxyindole)carbonyl]amino} analogs) to identify critical functional groups .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
Q. Advanced Applications :
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves steric effects of the 4-methylthiazole and 6-fluoroquinoline groups, aiding in docking studies .
How can computational models predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR or Aurora kinases). Key interactions include:
- Hydrogen bonding between the quinoline hydroxy group and kinase active sites.
- Hydrophobic contacts from the thiazole methyl group .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Validation : Compare in silico results with experimental IC₅₀ data from kinase inhibition assays .
What are the common impurities in synthesis, and how are they controlled?
Q. Advanced Research Focus
Q. Analytical Control :
- HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities at <0.1% levels .
- Purification : Preparative HPLC or fractional crystallization improves purity to >98% .
What in vitro models are suitable for evaluating its pharmacokinetic properties?
Q. Basic Research Focus
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .
Q. Advanced Models :
- Caco-2 cell monolayers : Predict intestinal absorption via apparent permeability (Papp) .
How does hydrolytic stability of the ethyl ester impact bioavailability?
Q. Advanced Research Focus
- Ester hydrolysis : The ethyl ester is prone to cleavage in plasma, generating the carboxylic acid derivative.
- Half-life data : Analogous thiazole esters show t₁/₂ ~2–4 hours in human plasma .
- Prodrug strategies : Replace ethyl with tert-butyl esters to delay hydrolysis and enhance oral bioavailability .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Key issues :
- Exothermic reactions : Acylation steps require precise temperature control to avoid decomposition.
- Cost of fluorinated reagents : 6-fluoroquinoline precursors are expensive; optimize stoichiometry to minimize waste .
- Batch vs. flow chemistry : Flow systems improve reproducibility for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
